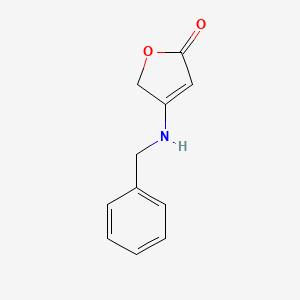

4-(benzylamino)furan-2(5H)-one

Description

Properties

IUPAC Name |

3-(benzylamino)-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-11-6-10(8-14-11)12-7-9-4-2-1-3-5-9/h1-6,12H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDKXMKPYLYITQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346064 | |

| Record name | 4-(Benzylamino)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38470-54-1 | |

| Record name | 4-(Benzylamino)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylamino)furan-2(5H)-one typically involves the reaction of furan-2(5H)-one with benzylamine. One common method is the nucleophilic substitution reaction where benzylamine reacts with a suitable furanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(benzylamino)furan-2(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furanone derivatives with different functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles, including amines and thiols, can be used in substitution reactions.

Major Products Formed

Oxidation: Products include furanone derivatives with additional oxygen-containing functional groups.

Reduction: Products include alcohol derivatives of the original compound.

Substitution: Products vary depending on the nucleophile used, resulting in different substituted furanones.

Scientific Research Applications

2(5H)-Furanones and their derivatives have various applications in scientific research, particularly in chemistry and pharmacology .

General Information:

- Formula and Structure 2(5H)-Furanone, 4-benzyl- has the formula . It is also called 2(5H)-Furanone, 4-benzyl- .

Scientific Research Applications:

- Building Block in Synthesis 4-(benzylamino)furan-2(5H)-one can be employed as a building block in the synthesis of more complex organic compounds.

- Antibiotic Agents Butenolides containing substituted o-chloro-benzylamine have been identified as antibiotic agents against multiresistant Staphillococcus aurus (MRSA) in a combinatorial library of 3-, 4-, 5-substituted 2(5H)-furanones .

- Antitumor Activity Basidalin, an 4-amino-2(5H)-furanone, has demonstrated antitumor activity .

- Sirtuin 2 Inhibitors (5-Phenylfuran-2-yl)methanamine derivatives have been identified as human Sirtuin 2 (SIRT2) inhibitors, which is a promising drug target in cancer and neurodegenerative diseases .

- Solid Phase Synthesis Substituted 4-amino-5-hydroxy-2(5H)-furanones can be synthesized using a solid phase approach, which can speed up the discovery of new lead structures in pharmaceutical research and agriculture .

Mechanism of Action

The mechanism of action of 4-(benzylamino)furan-2(5H)-one involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The furanone ring can participate in various chemical reactions, altering the compound’s behavior in biological systems.

Comparison with Similar Compounds

Structural Analogues with Modified Amino Substituents

- 4-((Benzyl(methyl)amino)methyl)-5-(4-(dimethylamino)benzylidene)furan-2(5H)-one (7b): Substituents: Benzyl(methyl)amino group at C4; 4-dimethylaminobenzylidene at C5. Yield: 70% (brown oil) .

4-((4-Benzoylpiperazin-1-yl)methyl)furan-2(5H)-one (8) :

Table 1 : Comparison of Synthetic Yields and Physical Properties

| Compound | Yield (%) | Physical Form | Key Substituent | Source |

|---|---|---|---|---|

| 4-(Benzylamino)furanone | Quantitative | Oil/Crystals | Benzylamino | |

| 7b | 70 | Brown oil | Benzyl(methyl)amino | |

| 8 | 95 | White crystals | 4-Benzoylpiperazinyl |

Heterocyclic Analogues with Bioactive Substituents

- (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT Derivatives): Activity: Compound 8 in this series showed 106-fold stronger tyrosinase inhibition than kojic acid . Structural Insight: Replacement of the furanone oxygen with sulfur (thiazolone) increases electron-withdrawing effects, enhancing enzyme binding.

- 3-(4-Bromophenyl)-4-(4-chlorophenylamino)furan-2(5H)-one: Crystallography: Dihedral angles between the furanone and aromatic rings range from 13.87° to 47.79°, influencing steric interactions . Synthetic Route: Three-component condensation with 4-bromophenyl and chlorophenyl groups .

Insecticidal and Antitumor Derivatives

- 4-(N,N-Diarylmethylamine)furan-2(5H)-ones: Activity: Demonstrated potent insecticidal effects via acetylcholine receptor modulation . Comparison: Diarylmethylamine substituents provide broader hydrophobic interactions compared to monobenzylamino groups.

4-(4-Hydroxybenzyl)-3-(3’-hydroxyphenethyl)furan-2(5H)-one :

Toxicity and Stability Considerations

- Furan-2(5H)-one (Parent Compound): Genotoxicity: In vivo genotoxicity limits therapeutic use . Mitigation: Substitution with benzylamino or aryl groups (e.g., 4-methoxybenzylidene in compound 9b ) reduces reactivity and improves safety profiles.

Key Research Findings and Implications

Substituent Effects: Electron-donating groups (e.g., methoxy, dimethylamino) enhance stability and bioactivity . Bulky substituents (e.g., piperazine) improve crystallinity but may reduce membrane permeability .

Synthetic Efficiency :

- Multicomponent reactions (e.g., telescoped condensations in ) achieve high yields (82–89%) for complex derivatives .

Structure-Activity Relationships (SAR): Anticancer Activity: Hydroxy and methoxy groups correlate with improved cytotoxicity . Insecticidal Activity: Diarylmethylamine > benzylamino in potency due to enhanced receptor binding .

Biological Activity

4-(Benzylamino)furan-2(5H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 190.21 g/mol

Antibacterial Activity

Research has shown that derivatives of furan compounds, including this compound, exhibit significant antibacterial properties. A study evaluated various furan derivatives against drug-resistant bacteria using the agar well diffusion method. The results indicated that certain derivatives demonstrated potent activity against strains such as Acinetobacter baumannii and Klebsiella pneumoniae, particularly those resistant to multiple drugs .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | A. baumannii | 32 µg/mL |

| This compound | K. pneumoniae | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. One significant finding was its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound was shown to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC values of approximately 15 µM and 20 µM, respectively .

Enzyme Inhibition

This compound has also been studied for its role as a potential enzyme inhibitor. Specifically, it has been evaluated as an inhibitor of phosphodiesterase 4 (PDE4), which is involved in inflammatory responses. The compound demonstrated a dose-dependent inhibition of PDE4 activity with an IC value of around 25 µM, suggesting its potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Enzyme Binding : The compound binds to active sites of enzymes, inhibiting their function.

- Receptor Modulation : It interacts with cellular receptors, modulating signaling pathways that are critical in disease processes.

Case Studies

- Antibacterial Efficacy : A clinical study assessed the effectiveness of furan derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study found that this compound exhibited comparable efficacy to standard antibiotics like vancomycin .

- Cytotoxic Effects on Cancer Cells : In vitro studies showed that treatment with the compound led to significant reductions in cell viability in various cancer cell lines, supporting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 4-(benzylamino)furan-2(5H)-one and its derivatives?

- Methodological Answer : The compound is typically synthesized via Michael addition-elimination reactions using nucleophilic reagents (e.g., benzylamine) and 3,4-dihalo-furan-2(5H)-one precursors. For example, reacting 3,4-dichloro-5-alkoxy-furanones with benzylamine under basic conditions yields the target product. Halolactonization of γ-hydroxyamides is another route, enabling regioselective formation of the furanone core . Solvent choice (e.g., DMF) can influence byproduct formation, necessitating purification via column chromatography and characterization by NMR and HRMS .

Q. How is the crystal structure of this compound determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a solvent mixture (e.g., ethanol/water). Data collection uses Mo-Kα radiation, and structures are refined using SHELX software (e.g., SHELXL for refinement, SHELXS for solution). Key parameters include bond lengths, angles, and torsional deviations to confirm stereochemistry. For example, the furanone ring’s planarity and substituent orientations (e.g., benzylamino group) are validated against Hirshfeld surfaces .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify proton environments (e.g., NH resonance at δ 6.5–7.0 ppm) and carbonyl carbons (δ 170–175 ppm).

- FT-IR : Confirms lactone C=O stretches (~1750 cm) and N-H bends (~1600 cm).

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 218.0943 for CHNO) .

Advanced Research Questions

Q. How do structural modifications at the 3- and 4-positions of the furanone ring influence biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that:

- Electron-withdrawing groups (e.g., Cl at C3) enhance interactions with target enzymes like tyrosyl-tRNA synthetase (TyrRS), as seen in IC improvements (e.g., 0.8 μM vs. 12 μM for unsubstituted analogs).

- Benzylamino substituents at C4 increase lipophilicity, improving membrane permeability. Docking simulations (AutoDock Vina) show hydrogen bonding between the NH group and TyrRS active sites .

Q. What computational strategies are employed to predict the bioactivity of this compound derivatives?

- Methodological Answer :

- QSAR Modeling : A dataset of 20 derivatives is analyzed using partial least squares (PLS) regression. Descriptors like logP, molar refractivity, and HOMO/LUMO energies correlate with insecticidal activity (e.g., LC).

- Molecular Docking : AutoDock or Schrödinger Suite evaluates binding affinities to targets (e.g., TyrRS). Pose validation uses RMSD thresholds (<2.0 Å) and MM-GBSA scoring .

Q. What challenges arise in achieving enantioselective synthesis of this compound, and how are they addressed?

- Methodological Answer :

- Stereochemical Control : Racemization at C5 occurs under basic conditions. Solutions include using chiral auxiliaries (e.g., menthol derivatives) or asymmetric catalysis (e.g., Cinchona alkaloids) to enforce ee >90%.

- Byproduct Mitigation : Solvent participation (e.g., DMF reacting with intermediates) is minimized via low-temperature reactions (<0°C) and inert atmospheres .

Data Contradictions and Resolution

- Contradiction : reports strong TyrRS inhibition for 4-aminofuranones, while emphasizes substituent-dependent activity.

- Resolution : Activity depends on substituent electronic profiles . For example, electron-deficient aryl groups at C3 enhance binding, whereas bulky groups reduce it. Cross-validate using enzyme assays (e.g., fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.